molecular formula C14H22N2O3 B7483806 4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine

4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine

Cat. No.: B7483806
M. Wt: 266.34 g/mol
InChI Key: MWBSVGSVUUMYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further substituted with a cyclopropane carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropane carbonyl group can be introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylcarbonyl)piperidin-4-yl methanamine
  • 1-(2-Methoxyethyl)piperidin-3-yl methanamine
  • 1-(2-Phenylethyl)piperidin-4-yl methanamine

Uniqueness

4-(1-Cyclopropanecarbonylpiperidine-4-carbonyl)morpholine is unique due to its combination of a morpholine ring with a piperidine ring and a cyclopropane carbonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-[4-(morpholine-4-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c17-13(11-1-2-11)15-5-3-12(4-6-15)14(18)16-7-9-19-10-8-16/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBSVGSVUUMYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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